molecular formula C19H17NO2 B2645593 N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine CAS No. 68871-11-4

N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine

Cat. No.: B2645593
CAS No.: 68871-11-4
M. Wt: 291.35
InChI Key: QWJJTXUZWKAGMP-DEDYPNTBSA-N
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Description

N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine is a Schiff base compound derived from the condensation of 1-naphthylamine and 3,4-dimethoxybenzaldehyde. Schiff bases are known for their wide range of applications in coordination chemistry, medicinal chemistry, and material science due to their ability to form stable complexes with various metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine involves the reaction of equimolar amounts of 1-naphthylamine and 3,4-dimethoxybenzaldehyde in a methanolic solution. The mixture is refluxed for 5-6 hours at a constant temperature of 60-70°C. The progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the product is purified by washing with methanol and recrystallized to yield the pure compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The specific molecular targets and pathways depend on the metal ion and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dichlorobenzylidene)-2-naphthalenamine
  • N-(4-tert-Butylbenzylidene)-2-naphthalenamine
  • N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine

Uniqueness

N-(3,4-Dimethoxybenzylidene)naphthalen-2-amine is unique due to its specific structural features, such as the presence of methoxy groups on the benzylidene moiety, which can influence its chemical reactivity and biological activity. This structural uniqueness allows it to form specific metal complexes and exhibit distinct biological properties compared to other similar compounds .

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-naphthalen-2-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-21-18-10-7-14(11-19(18)22-2)13-20-17-9-8-15-5-3-4-6-16(15)12-17/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWJJTXUZWKAGMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68871-11-4
Record name N-(3,4-DIMETHOXYBENZYLIDENE)-2-NAPHTHALENAMINE
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